molecular formula C25H23N5O6S B1665124 Apalcillin CAS No. 63469-19-2

Apalcillin

Katalognummer: B1665124
CAS-Nummer: 63469-19-2
Molekulargewicht: 521.5 g/mol
InChI-Schlüssel: XMQVYNAURODYCQ-SLFBBCNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Apalcillin is primarily utilized in clinical settings for the treatment of various bacterial infections. Its applications include:

  • Infections by Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Infections by Gram-negative Bacteria : Demonstrates efficacy against Pseudomonas aeruginosa and Acinetobacter spp., making it valuable in treating complicated infections where resistance is common.

Microbiological Research

This compound serves as an essential tool in microbiological studies:

  • Differentiation of Bacterial Strains : Researchers utilize this compound to assess bacterial susceptibility, aiding in the identification and classification of pathogens based on their resistance profiles.
  • Mechanism of Action Studies : Investigations into how this compound interacts with PBPs help elucidate its antibacterial mechanisms, contributing to the development of new antibiotics.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic properties of this compound is crucial for optimizing its clinical use:

  • Serum Protein Binding : this compound shows a higher serum protein binding rate (86%) compared to piperacillin (48%), which may influence its bioavailability and therapeutic effectiveness .
  • Minimal Inhibitory Concentrations (MIC) : Studies have shown that this compound has MIC values comparable to piperacillin against various pathogens, indicating its potency in clinical applications .

Comparative Studies with Other Antibiotics

This compound has been compared with several other β-lactam antibiotics, showcasing its unique properties:

Compound NameStructure SimilaritySpectrum of ActivityUnique Features
AmoxicillinSimilar β-lactam ringBroad-spectrumEnhanced oral bioavailability
AmpicillinSimilar core structureBroad-spectrumEffective against Enterococcus species
CloxacillinSimilar core structureNarrow-spectrumResistant to certain β-lactamases
MethicillinSimilar core structureNarrow-spectrumHistorically used against Staphylococcus
OxacillinSimilar core structureNarrow-spectrumResistant to some penicillinases

This compound's unique binding affinity for specific PBPs enhances its efficacy against resistant bacterial strains compared to traditional penicillins like ampicillin or methicillin.

Study 1: Efficacy Against Resistant Strains

A comparative study involving 846 bacterial isolates demonstrated that this compound maintains activity against resistant strains of Pseudomonas aeruginosa and Acinetobacter spp., with MIC values less than 2.0 µg/ml, highlighting its potential use in treating difficult infections .

Study 2: Pharmacokinetic Profile

A study assessing the pharmacokinetics of this compound indicated favorable absorption characteristics and good tolerance among subjects, supporting its clinical application in treating serious infections .

Study 3: Interaction with Beta-Lactamases

Research into this compound's resistance to hydrolysis by beta-lactamase enzymes showed that it is more resistant than piperacillin, making it a preferable choice in environments where beta-lactamase-producing bacteria are prevalent .

Biologische Aktivität

Apalcillin, a semisynthetic penicillin derivative, is designed to combat a broad spectrum of bacterial infections, particularly those caused by Pseudomonas aeruginosa and Acinetobacter species. Its development aimed to enhance the efficacy of traditional penicillins against resistant strains of gram-negative bacteria. This article explores the biological activity of this compound, comparing it with other antibiotics and highlighting its clinical implications.

Spectrum of Activity

This compound exhibits a broad antibacterial spectrum, particularly effective against various gram-negative organisms. A comparative study involving 846 bacterial isolates demonstrated that this compound's potency is notably higher against Acinetobacter spp. and Pseudomonas aeruginosa than that of piperacillin, another commonly used penicillin .

Comparative Potency Table

Bacterial SpeciesMIC (µg/ml) this compoundMIC (µg/ml) Piperacillin
Escherichia coli1.61.6
Klebsiella pneumoniae6.36.3
Citrobacter freundiiSimilarSimilar
Pseudomonas aeruginosa2525
Acinetobacter spp.<2>2

MIC: Minimum Inhibitory Concentration

The above table illustrates that this compound has comparable or superior activity against several key pathogens, particularly in cases where resistance is a concern.

This compound functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Its effectiveness against beta-lactamase-producing strains is variable; while it shows some resistance to hydrolysis by certain enzymes, it remains susceptible to others .

Resistance Patterns

Despite its efficacy, this compound is not universally effective. It fails against beta-lactamase-producing Staphylococcus spp., Haemophilus spp., and Neisseria gonorrhoeae due to enzymatic degradation . Additionally, the presence of plasmid-mediated beta-lactamases can significantly reduce its effectiveness.

In Vitro Studies

A comprehensive evaluation involving 6,797 bacterial isolates revealed that this compound's spectrum of activity closely mirrors that of piperacillin but with enhanced potency against specific strains . The study highlighted that this compound inhibited 90% of Pseudomonas aeruginosa at a concentration of 25 mg/ml, indicating its potential utility in treating severe infections caused by this pathogen .

Case Studies

In clinical settings, this compound has been utilized for treating infections in patients with compromised immune systems, such as those undergoing chemotherapy or organ transplants. Reports indicate successful outcomes in managing infections resistant to other antibiotics, showcasing its role as a valuable therapeutic option.

Eigenschaften

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t15-,17-,19+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVYNAURODYCQ-SLFBBCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016509
Record name Apalcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63469-19-2
Record name Apalcillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63469-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apalcillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apalcillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APALCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373RT9U7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apalcillin
Reactant of Route 2
Reactant of Route 2
Apalcillin
Reactant of Route 3
Apalcillin
Reactant of Route 4
Reactant of Route 4
Apalcillin
Reactant of Route 5
Apalcillin
Reactant of Route 6
Apalcillin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.